1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates. This method typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.
Oxidation Reactions: The compound can be oxidized to form corresponding trifluoromethylated benzoic acids under specific conditions.
Reduction Reactions: Reduction of the trifluoromethyl groups can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic media are typically used.
Major Products Formed:
Substitution: Trifluoromethylated phenols or anilines.
Oxidation: Trifluoromethylated benzoic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic the properties of other functional groups.
Medicine: Explored for its role in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups influence the electron density of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .
Comparison with Similar Compounds
- 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene
- 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene
- 1-(2,2,2-Trifluoroethyl)-3-(difluoromethyl)benzene
Comparison: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring, which affects its reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity in chemical reactions. The presence of multiple trifluoromethyl groups enhances its electron-withdrawing capability, making it distinct from compounds with fewer or differently positioned trifluoromethyl groups .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)5-6-2-1-3-7(4-6)9(13,14)15/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMPOTKYTHEWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301292 | |
Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50562-22-6 | |
Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50562-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC142231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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